3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid

Description

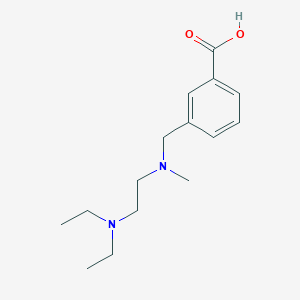

3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid is a benzoic acid derivative featuring a tertiary amine substituent at the 3-position of the aromatic ring. The substituent consists of a methylamino group linked to a diethylaminoethyl chain. This compound is structurally characterized by:

- A carboxylic acid group for hydrogen bonding and solubility.

- A methyl group that may influence steric effects and metabolic stability.

Properties

IUPAC Name |

3-[[2-(diethylamino)ethyl-methylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(11-13)15(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHMKOKMHDLKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C)CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid, a compound featuring a complex amine structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzoic acid moiety linked to a diethylaminoethyl side chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Its structural components suggest potential activity as an enzyme inhibitor or receptor modulator.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have shown effectiveness against dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for microbial growth .

- Receptor Interaction : The presence of the diethylamino group suggests potential interactions with neurotransmitter receptors, possibly influencing neurotransmission and exhibiting psychoactive effects.

Cytotoxicity Studies

Recent investigations have assessed the cytotoxic effects of the compound on various cancer cell lines. For example, a study demonstrated significant cytotoxicity against HepG2 liver tumor cells, with viability dropping below 20% at concentrations of 20 mg/L after 48 hours . This indicates a promising avenue for further exploration in cancer therapeutics.

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of related benzoic acid derivatives highlighted that modifications to the amino groups can enhance cytotoxic effects. The compound's structural analogs exhibited varying levels of activity against different cancer cell lines, suggesting that small changes in structure can significantly impact efficacy .

Case Study 2: Inhibition of Prostaglandin E2 (PGE2)

In another study involving similar compounds, it was found that modifications led to improved inhibition of PGE2-induced TNFα reduction in human whole blood assays. The selected compound demonstrated an IC50 value of 123 nM, indicating potent anti-inflammatory properties . This suggests that this compound may also possess anti-inflammatory capabilities worth exploring.

Data Table: Summary of Biological Activities

Scientific Research Applications

One of the most notable applications of this compound is its role as an inhibitor of phosphate transport . Research indicates that it can inhibit intestinal apical membrane sodium/phosphate co-transport, which is crucial for nutrient absorption. This mechanism has implications for treating conditions such as:

- Renal Disorders : Where phosphate balance is crucial for kidney function.

- Metabolic Syndromes : Conditions that may involve dysregulation of phosphate metabolism.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. Its applications extend beyond basic research into potential therapeutic areas:

- Drug Development : Investigating its efficacy in treating renal and metabolic disorders.

- Pharmacological Studies : Understanding its interaction with transport proteins and enzymes.

- Biochemical Assays : Utilizing its inhibitory properties in assays designed to study phosphate metabolism.

Case Studies and Research Findings

Several studies have documented the effects of 3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid on phosphate transport:

- In Vitro Assays : Demonstrated significant inhibition of phosphate uptake in cell lines, suggesting potential clinical relevance.

- Animal Models : Further research is needed to evaluate its pharmacodynamics and pharmacokinetics in vivo.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group of 3-(((2-(Diethylamino)ethyl)(methyl)amino)methyl)benzoic acid can donate a proton, forming a carboxylate anion. The compound can participate in acid-base reactions due to the presence of both carboxylic acid and amine groups. The pKa of benzoic acid is 4.17 .

Esterification

The carboxylic acid group can undergo esterification reactions with alcohols in the presence of a catalyst, such as a strong acid, to form esters .

Reaction with Dioxygen

This compound derivatives can react with dioxygen in the presence of copper complexes to facilitate O-atom insertion across C-H bonds .

Salt Formation

This compound can form salts with hydrochloric acid .

Hydrogenation

The nitro group on 3-nitro-2-methyl benzoic acid can be reduced to an amino group via liquid phase catalytic hydrogenation reaction .

Photoremovable Protecting Groups

Excited phenacyl and 3-pyridacyl esters of benzoic acid react with an excess of aliphatic alcohols in a chain reaction process .

Interactions with Biological Molecules

This compound can inhibit phosphate transport. Interaction studies often measure the binding affinity to specific transporters or enzymes involved in phosphate metabolism. In vitro assays often measure the inhibition of phosphate uptake in cell lines expressing relevant transport proteins.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Diethylamino & methylamino groups | Inhibits phosphate transport |

| 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride | Methylamino group only | Similar inhibition properties |

| Benzoic Acid, 2-{3-[2-(diethylamino)ethyl]-3-methyltriazeno} | Triazeno moiety | Potentially different mechanism |

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Catalytic Hydrogenation of Nitro-Substituted Benzoic Acid Precursors

A common approach to preparing amino-substituted benzoic acids involves catalytic hydrogenation of nitro-substituted benzoic acid derivatives. For example, 3-nitro-2-methylbenzoic acid can be converted to 3-amino-2-methylbenzoic acid via liquid-phase catalytic hydrogenation using nickel-based catalysts.

- Catalyst: 6504K nickel catalyst (carbon-supported), Raney nickel, or diatomaceous earth supported nickel catalyst.

- Solvent: Pure water, ethanol, or methanol; water is preferred for environmental reasons.

- Temperature: 80–125 °C, optimally 125 °C.

- Pressure: 1.0–2.0 MPa hydrogen pressure, optimally 2.0 MPa.

- pH Adjustment: Post-reaction acidification to pH ~5.4 with hydrochloric acid.

- Yield: >95%

- Purity: >99%

Process Summary:

- Salt formation of 3-nitro-2-methylbenzoic acid with alkali to form sodium salt.

- Catalytic hydrogenation under controlled temperature and pressure with nickel catalyst.

- Acidification and filtration to isolate the amino acid product without further purification.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Parameter | Range / Condition | Optimal Value | Outcome |

|---|---|---|---|

| Catalyst | 6504K Ni, Raney Ni, Diatomaceous Ni | 6504K Ni | High activity, selectivity |

| Solvent | Water, EtOH, MeOH | Water | Environmentally friendly |

| Temperature (°C) | 80–125 | 125 | Complete reduction |

| Pressure (MPa) | 1.0–2.0 | 2.0 | Efficient hydrogenation |

| pH after reaction | Acidify to pH 5.4 | 5.4 | Product isolation |

| Yield (%) | >95 | High yield | |

| Purity (%) | >99 | High purity |

Multi-Step Synthesis from m-Xylene Derivatives

Another method involves starting from m-xylene, which undergoes chlorination, oxidation, and ammoniation to yield 3-methyl-2-aminobenzoic acid, a key intermediate structurally related to the target compound.

- Chlorination: m-Xylene reacts with chlorine in the presence of a Lewis acid or metal complex catalyst to form 2-chloro-m-xylene.

- Oxidation: The chlorinated intermediate is oxidized (e.g., with an oxidant like KMnO4 or other) at 80–100 °C to form 3-methyl-2-chlorobenzoic acid.

- Ammoniation: Under alkaline conditions, 3-methyl-2-chlorobenzoic acid is reacted with an ammoniating agent at 120–150 °C for 3–6 hours to produce 3-methyl-2-aminobenzoic acid.

This intermediate can then be further functionalized to introduce the diethylaminoethyl and methylamino substituents via alkylation or reductive amination steps to yield the final compound.

Table 2: Multi-Step Synthesis Conditions

| Step | Reaction Type | Conditions | Catalyst / Reagent |

|---|---|---|---|

| 1. Chlorination | Electrophilic substitution | Catalyst: Lewis acid or metal complex | Chlorine gas, Lewis acid catalyst |

| 2. Oxidation | Oxidation | 80–100 °C, solvent dissolution | Oxidant (e.g., KMnO4) |

| 3. Ammoniation | Nucleophilic substitution | 120–150 °C, alkaline medium | Ammoniating agent, base |

Detailed Research Findings and Notes

- The catalytic hydrogenation method using 6504K nickel catalyst is favored due to its high catalytic activity, environmental friendliness, and ease of post-reaction processing (no need for complex purification).

- The solvent choice significantly impacts the reaction efficiency and environmental footprint; water is preferred.

- The multi-step approach from m-xylene offers a more industrially scalable route but involves more complex reaction steps and higher equipment demands.

- The hydrogenation reaction requires careful control of pressure and temperature to avoid incomplete reduction or side reactions.

- Post-reaction acidification is critical to isolate the amino acid product in high purity.

- The described methods provide yields exceeding 95% and product purity above 99%, indicating their robustness for industrial application.

Summary Table Comparing Key Preparation Methods

| Method | Starting Material | Key Steps | Catalyst(s) | Conditions (Temp, Pressure) | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation | 3-nitro-2-methylbenzoic acid | Salt formation, hydrogenation, acidification | 6504K nickel, Raney Ni | 125 °C, 2.0 MPa H2, aqueous solvent | >95 | >99 | Simple, environmentally friendly |

| Multi-step synthesis from m-xylene | m-xylene | Chlorination, oxidation, ammoniation | Lewis acid, metal complexes | 80–150 °C, alkaline medium | Not specified | High | Industrial scalability, versatile |

Q & A

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated during process development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.